molecular formula C16H9Cl2NO B1421712 4-(2,5-Dichlorobenzoyl)isoquinoline CAS No. 1187168-14-4

4-(2,5-Dichlorobenzoyl)isoquinoline

Cat. No.: B1421712
CAS No.: 1187168-14-4
M. Wt: 302.2 g/mol
InChI Key: YMGWPNPZGMWCSL-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorobenzoyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has a molecular formula of C16H9Cl2NO and a molecular weight of 302.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorobenzoyl)isoquinoline typically involves the reaction of 2,5-dichlorobenzoyl chloride with isoquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzoyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a compound of interest for drug development and biochemical research .

Properties

IUPAC Name

(2,5-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWPNPZGMWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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